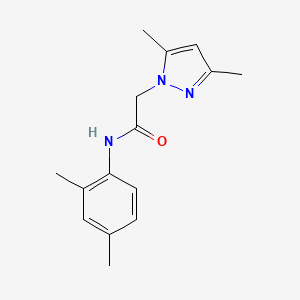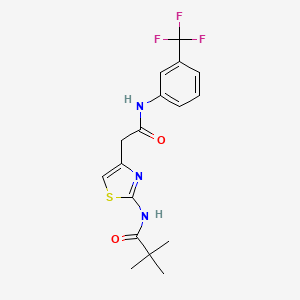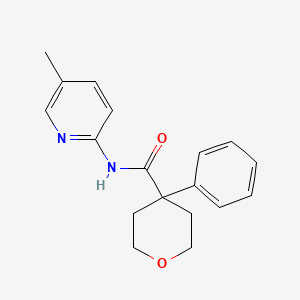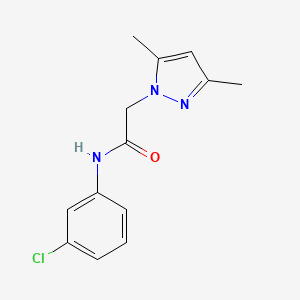
N-(2,4-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide, also known as DPA, is a chemical compound that has been widely used in scientific research. It is a pyrazole-based compound that has shown potential in various applications, including as an anti-inflammatory agent and in the treatment of cancer.
作用機序
The mechanism of action of N-(2,4-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide is not fully understood. However, studies have suggested that it may act through multiple pathways. One proposed mechanism is that N-(2,4-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide inhibits the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. N-(2,4-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide has also been shown to activate the caspase-3 pathway, which is involved in apoptosis.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide has been shown to have various biochemical and physiological effects. Studies have shown that N-(2,4-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide can inhibit the growth and proliferation of cancer cells. It has also been shown to inhibit the production of pro-inflammatory cytokines, which could potentially make it a useful therapeutic agent for the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of N-(2,4-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide is that it can be easily synthesized in large quantities. This makes it a cost-effective compound for use in scientific research. However, one limitation of N-(2,4-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide is that its mechanism of action is not fully understood. This makes it difficult to determine its potential therapeutic applications.
将来の方向性
There are several future directions for the study of N-(2,4-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide. One direction is to further investigate its mechanism of action. This could potentially lead to the development of more targeted therapeutic agents. Another direction is to study the potential use of N-(2,4-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide in combination with other therapeutic agents. This could potentially enhance its anti-cancer and anti-inflammatory effects. Additionally, further studies could investigate the potential use of N-(2,4-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide in other disease models, such as neurological disorders. Overall, the study of N-(2,4-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide has shown promising results and has the potential to lead to the development of new therapeutic agents.
合成法
The synthesis of N-(2,4-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide involves the reaction of 2,4-dimethylphenylhydrazine with ethyl acetoacetate, followed by the addition of acetic anhydride and sodium acetate. The resulting product is then treated with 3,5-dimethylpyrazole-1-carboxylic acid to obtain N-(2,4-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide. The synthesis method of N-(2,4-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide has been well-established, and the compound can be easily synthesized in large quantities.
科学的研究の応用
N-(2,4-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide has shown potential in various scientific research applications. One of its main applications is in the field of cancer research. Studies have shown that N-(2,4-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide can inhibit the growth of cancer cells in vitro and in vivo. It has been shown to induce apoptosis in cancer cells by activating the caspase-3 pathway. N-(2,4-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide has also been shown to inhibit the migration and invasion of cancer cells, which could potentially prevent metastasis.
In addition to its anti-cancer properties, N-(2,4-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide has also been studied for its anti-inflammatory effects. Studies have shown that N-(2,4-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This could potentially make N-(2,4-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide a useful therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis.
特性
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-10-5-6-14(11(2)7-10)16-15(19)9-18-13(4)8-12(3)17-18/h5-8H,9H2,1-4H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPEUZHNTXWBUBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C(=CC(=N2)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(thiadiazol-4-yl)phenyl]acetamide](/img/structure/B7480658.png)
![N'-[3,5-bis(trifluoromethyl)phenyl]-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carbohydrazide](/img/structure/B7480662.png)

![1-[2-(2-Chloroanilino)thiazole-4-yl]ethanone](/img/structure/B7480673.png)




![[1-(Cyclobutanecarbonyl)piperidin-4-yl]-phenylmethanone](/img/structure/B7480704.png)
![2,5-dimethyl-N-[4-(trifluoromethoxy)phenyl]furan-3-carboxamide](/img/structure/B7480706.png)

